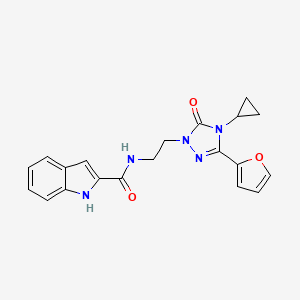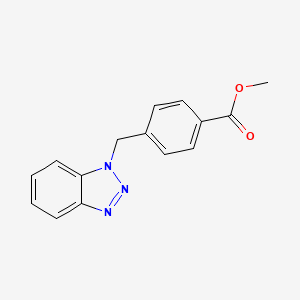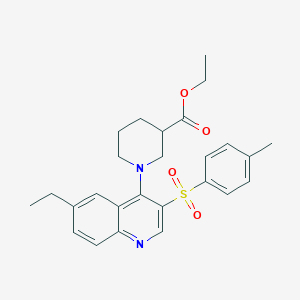
1-(6-乙基-3-甲苯磺酰基喹啉-4-基)哌啶-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
Target of Action
The primary targets of Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate are bacterial macromolecules such as Staphylococcus aureus DNA Gyrase , Mycobacterium tuberculosis topoisomerase II , and Streptococcus pneumoniae topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them attractive targets for antibacterial agents .
Mode of Action
The compound interacts with these targets by docking into their active centers . This interaction inhibits the function of these enzymes, thereby disrupting the DNA replication process of the bacteria . The affinity of the compound towards these targets exceeds that of the reference antibiotics of the fluoroquinolone group .
Biochemical Pathways
The inhibition of these enzymes disrupts the bacterial DNA replication process, leading to the death of the bacteria . This makes Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate a potential antibacterial agent .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to the disruption of their DNA replication process . This could potentially lead to the death of the bacteria, making the compound a potential candidate for the development of new antibacterial agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, where the quinoline derivative is treated with tosyl chloride in the presence of a base such as pyridine.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of piperidine derivatives and appropriate catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinoline ring or the ester group.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or alcohols.
Substitution: Substituted quinoline derivatives with various functional groups.
相似化合物的比较
Similar Compounds
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate: Similar structure but with different substitution patterns.
Ethyl 1-(6-methyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the tosyl group and the piperidine ring can enhance its binding affinity to certain targets, making it a valuable compound for research and development.
属性
IUPAC Name |
ethyl 1-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-4-19-10-13-23-22(15-19)25(28-14-6-7-20(17-28)26(29)32-5-2)24(16-27-23)33(30,31)21-11-8-18(3)9-12-21/h8-13,15-16,20H,4-7,14,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDETVYKWAUSUNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC(C4)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


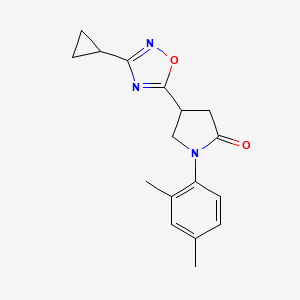
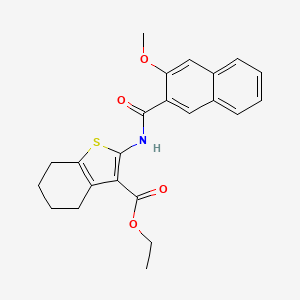
![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)
![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)
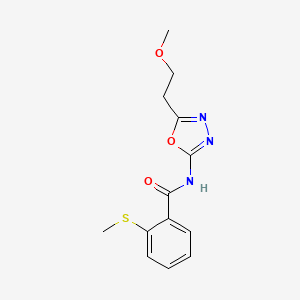
![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2408703.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2408704.png)
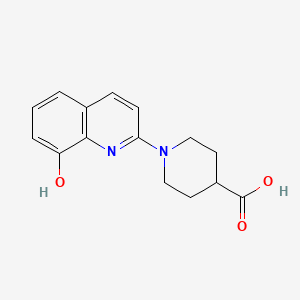
![ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408707.png)

